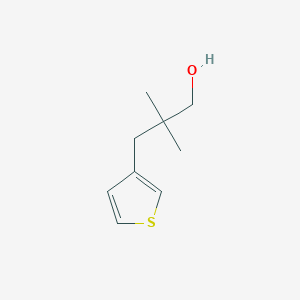

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol

Description

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is a tertiary alcohol featuring a thiophene ring substituted at the 3-position. Thiophene, a sulfur-containing heterocycle, confers distinct electronic and steric properties compared to benzene analogs. Thiophene derivatives are frequently explored in pharmaceuticals and agrochemicals due to their bioactivity and metabolic stability .

Properties

Molecular Formula |

C9H14OS |

|---|---|

Molecular Weight |

170.27 g/mol |

IUPAC Name |

2,2-dimethyl-3-thiophen-3-ylpropan-1-ol |

InChI |

InChI=1S/C9H14OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,10H,5,7H2,1-2H3 |

InChI Key |

UQSZSSLOLZQAIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CSC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanol group. One common method is the Grignard reaction, where a thiophene derivative reacts with a Grignard reagent followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol, differing primarily in substituents:

Physicochemical Properties

- Majantol : Density 0.96 g/cm³, boiling point 276.9°C, vapor pressure 0.00224 mmHg at 25°C .

- 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Liquid at room temperature, flash point 73.9°C .

- (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesized via routes starting from acetylthiophene or thiophenecarboxaldehyde .

Thiophene vs. Phenyl Substitution :

- Majantol’s phenyl substitution contributes to its use in fragrances due to stability and low volatility , while thiophene derivatives may prioritize bioactivity (e.g., CNS drug intermediates) .

Biological Activity

2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data from various studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its electron-rich characteristics, enhancing interactions with biological targets. The presence of hydroxyl and amino groups allows for hydrogen bonding and potential interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol exhibits significant antimicrobial properties. The compound has been tested against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. In vitro studies have shown that it can inhibit bacterial growth effectively, suggesting its potential as a therapeutic agent against resistant strains.

Table 1: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol | S. aureus (resistant strains) | 1–8 µg/mL |

| Control | Linezolid | 4–64 µg/mL |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. The presence of hydroxyl groups contributes to its ability to modulate inflammatory pathways. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential in treating inflammatory diseases.

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol has shown promise in cancer research. It has been evaluated against various cancer cell lines, including A549 (lung adenocarcinoma). The compound exhibited cytotoxic effects at specific concentrations, reducing cell viability significantly compared to control treatments .

Table 2: Anticancer Activity Results

| Compound | Cancer Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol | A549 | 100 | 64 |

| Control | Cisplatin | 100 | 50 |

The biological activity of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-ol is attributed to its ability to interact with various biological molecules. Molecular docking studies suggest that it can bind effectively to enzyme active sites and receptor domains due to its functional groups. This interaction may modulate enzyme activity and influence signaling pathways involved in inflammation and cancer progression.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Study : A study focused on the efficacy of the compound against resistant bacterial strains found that it significantly inhibited growth at low concentrations, comparable to standard antibiotics .

- Inflammation Model : In an experimental model of inflammation, the compound reduced cytokine levels in treated cells by approximately 40%, showcasing its anti-inflammatory potential.

- Cancer Research : In a comparative study with standard chemotherapeutics like cisplatin, the compound exhibited lower cytotoxicity towards normal cells while maintaining efficacy against cancer cells, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.